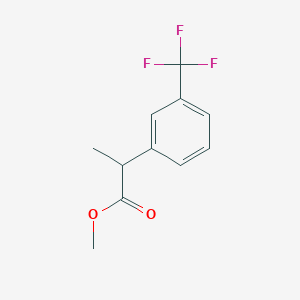
2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester typically involves the esterification of 2-(3-Trifluoromethyl-phenyl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.
化学反応の分析
Types of Reactions
2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(3-Trifluoromethyl-phenyl)-propionic acid.
Reduction: 2-(3-Trifluoromethyl-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 2-(4-Trifluoromethyl-phenyl)-propionic acid methyl ester
- 2-(3-Difluoromethyl-phenyl)-propionic acid methyl ester
- 2-(3-Trifluoromethyl-phenyl)-acetic acid methyl ester
Uniqueness
2-(3-Trifluoromethyl-phenyl)-propionic acid methyl ester is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWEBJIWYNENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2644538.png)
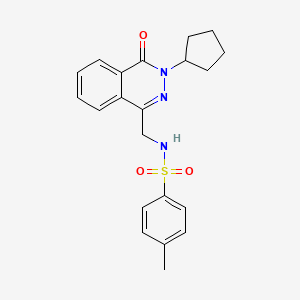
![3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644541.png)
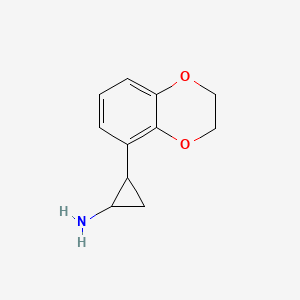
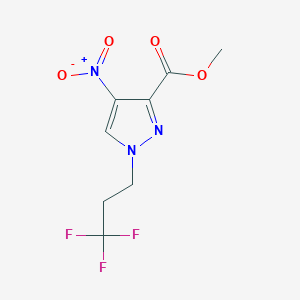
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2644546.png)
![3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B2644549.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2644550.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2644554.png)
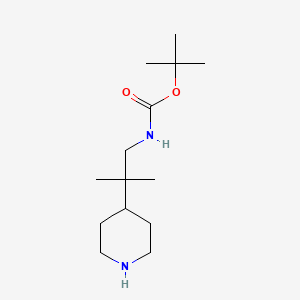

![N-(benzo[d][1,3]dioxol-5-yl)-3-(benzyloxy)isoxazole-5-carboxamide](/img/structure/B2644557.png)


